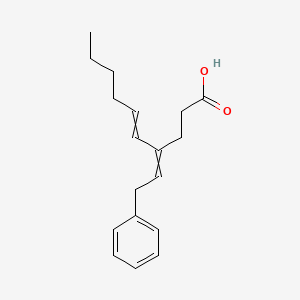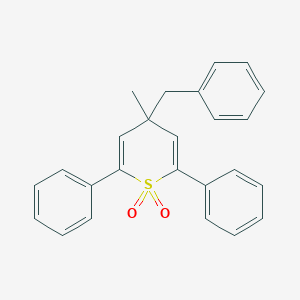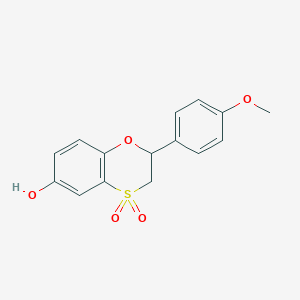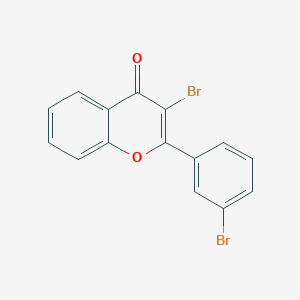
N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine is a fluorinated amino acid derivative The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it of interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine typically involves the acylation of 2-methylalanine with 2,2,3,3,4,4,4-heptafluorobutanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated peptides and proteins, which can have enhanced stability and bioavailability.
Biology: The compound is studied for its potential to modify enzyme activity and protein-protein interactions due to its unique fluorinated structure.
Industry: The compound can be used in the production of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
作用機序
The mechanism by which N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can form strong hydrogen bonds and dipole interactions, which can alter the conformation and activity of proteins and enzymes. The compound may also interact with specific molecular targets, such as enzyme active sites or receptor binding domains, to modulate their function.
類似化合物との比較
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutanol: A related compound with similar fluorinated structure but different functional groups.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Another fluorinated compound used in polymer synthesis.
2,2,3,3,4,4,4-Heptafluorobutanoyl chloride: The acylating agent used in the synthesis of N-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-2-methylalanine.
Uniqueness
This compound is unique due to its combination of a fluorinated acyl group and an amino acid backbone. This structure imparts both the reactivity of the fluorinated group and the biological relevance of the amino acid, making it a versatile compound for various applications.
特性
CAS番号 |
880353-20-8 |
|---|---|
分子式 |
C8H8F7NO3 |
分子量 |
299.14 g/mol |
IUPAC名 |
2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H8F7NO3/c1-5(2,4(18)19)16-3(17)6(9,10)7(11,12)8(13,14)15/h1-2H3,(H,16,17)(H,18,19) |
InChIキー |
GLLTUKTVAHGIDJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)
![4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile](/img/structure/B14181411.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B14181432.png)
![N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide](/img/structure/B14181447.png)


![(2-Sulfanylideneimidazolidine-1,3-diyl)bis[(pyridin-4-yl)methanone]](/img/structure/B14181464.png)
![2-([1,1'-Biphenyl]-4-yl)-6-(hexylamino)-4H-1-benzopyran-4-one](/img/structure/B14181468.png)


